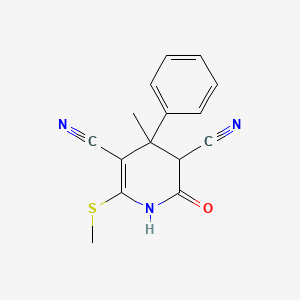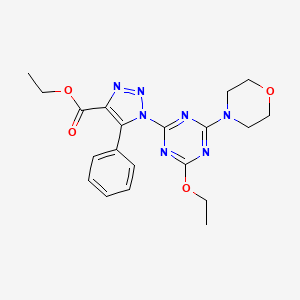![molecular formula C12H12Cl2N2O2 B6104434 3-[4-(4-chlorophenyl)-1H-imidazol-1-yl]propanoic acid hydrochloride](/img/structure/B6104434.png)
3-[4-(4-chlorophenyl)-1H-imidazol-1-yl]propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-chlorophenyl)-1H-imidazol-1-yl]propanoic acid hydrochloride, also known as Cl-IMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Cl-IMI is a derivative of imidazole and is a white crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
The mechanism of action of 3-[4-(4-chlorophenyl)-1H-imidazol-1-yl]propanoic acid hydrochloride is not fully understood. However, it has been proposed that this compound exerts its effects through the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to activate the caspase cascade and induce apoptosis. Inflammatory cytokines such as TNF-α and IL-1β have been shown to be inhibited by this compound, indicating that it may have anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce pain and inflammation. It has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. In agriculture, this compound has been shown to inhibit the growth of weeds and improve crop yield. In material science, this compound has been used as a building block for the synthesis of various polymers, improving their mechanical properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[4-(4-chlorophenyl)-1H-imidazol-1-yl]propanoic acid hydrochloride is its versatility in various scientific fields. It has been investigated for its potential applications in medicine, agriculture, and material science. Another advantage is its relatively low toxicity, making it a safe compound to work with in the lab. However, one limitation of this compound is its limited solubility in certain solvents, which can make it difficult to work with in certain experiments. Another limitation is the lack of understanding of its mechanism of action, which can make it difficult to optimize its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-[4-(4-chlorophenyl)-1H-imidazol-1-yl]propanoic acid hydrochloride. In medicine, further studies are needed to fully understand its mechanism of action and potential use in cancer therapy. In agriculture, more research is needed to optimize its use as a herbicide and to investigate its potential impact on the environment. In material science, this compound can be further explored as a building block for the synthesis of novel materials with improved properties. Overall, the study of this compound has the potential to lead to significant advancements in various scientific fields.
Métodos De Síntesis
3-[4-(4-chlorophenyl)-1H-imidazol-1-yl]propanoic acid hydrochloride can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with imidazole in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 3-chloropropionic acid to yield this compound. The purity of the final product can be increased through recrystallization and purification techniques.
Aplicaciones Científicas De Investigación
3-[4-(4-chlorophenyl)-1H-imidazol-1-yl]propanoic acid hydrochloride has been extensively studied for its potential applications in various scientific fields, including medicine, agriculture, and material science. In medicine, this compound has been investigated for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. This compound has also been studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
In agriculture, this compound has been investigated for its potential use as a herbicide. It has been shown to inhibit the growth of weeds and has been tested in various crops such as rice, wheat, and soybean. This compound has also been studied for its potential use in material science. It has been used as a building block for the synthesis of various polymers and has been shown to improve the mechanical properties of the resulting materials.
Propiedades
IUPAC Name |
3-[4-(4-chlorophenyl)imidazol-1-yl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2.ClH/c13-10-3-1-9(2-4-10)11-7-15(8-14-11)6-5-12(16)17;/h1-4,7-8H,5-6H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGLGOPCHSVYIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C=N2)CCC(=O)O)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[1-(3,4-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6104367.png)
![ethyl 1-[4-(2-hydroxyethoxy)benzyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6104381.png)
![2-[4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6104394.png)
![7-(3-cyclopropylpropanoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6104402.png)


![{4-amino-2-[(2-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone](/img/structure/B6104426.png)
![propyl 2-[({[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6104443.png)
![N-(4-ethylphenyl)-6-methyl-1,2-dihydropyrazolo[1,5-b][1,2,4]thiadiazol-2-amine](/img/structure/B6104447.png)
![5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B6104452.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B6104469.png)
![2-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethoxy}ethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B6104479.png)